N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[4-(DIMETHYLAMINO)PHENYL]AMINE
Overview
Description
N’-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine is a complex organic compound that features a quinoxaline core substituted with dichloro and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of Dichloro Substituents: Chlorination of the quinoxaline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative.
Dimethylation: The final step involves the dimethylation of the benzene-1,4-diamine moiety using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and quinoxaline moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups on the quinoxaline core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxides or pyrazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of dichloro groups with nucleophiles, forming various substituted quinoxalines.
Scientific Research Applications
N’-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Chemical Sensors: Employed in the fabrication of sensors for detecting specific analytes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N’-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[6,7-dichloroquinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine
- N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine
- N’-[6,7-dichloro-3-(1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine
Uniqueness
N’-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-dimethylbenzene-1,4-diamine is unique due to the specific combination of dichloro and pyrazolyl substituents on the quinoxaline core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-N-[6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6/c1-12-9-13(2)29(27-12)21-20(24-14-5-7-15(8-6-14)28(3)4)25-18-10-16(22)17(23)11-19(18)26-21/h5-11H,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXWNMKMCNQPLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC=C(C=C4)N(C)C)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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